Tert-butyl 2-amino-3-(4-bromophenyl)oxetane-3-carboxylate
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Overview
Description
Tert-butyl 2-amino-3-(4-bromophenyl)oxetane-3-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features an oxetane ring, which is a four-membered cyclic ether, and a bromophenyl group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-bromophenyl)oxetane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxetane ring through cyclization reactions. The bromophenyl group is introduced via bromination reactions, and the tert-butyl ester is formed through esterification processes. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux or microwave-assisted synthesis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-amino-3-(4-bromophenyl)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It can be used as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its potential as a lead compound for new drug candidates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(4-bromophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring and bromophenyl group can interact with enzymes, receptors, or other biomolecules, leading to biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate
- Tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate
Uniqueness: Tert-butyl 2-amino-3-(4-bromophenyl)oxetane-3-carboxylate is unique due to its oxetane ring, which imparts distinct chemical and physical properties. The presence of the bromophenyl group also allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18BrNO3 |
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Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(4-bromophenyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)14(8-18-11(14)16)9-4-6-10(15)7-5-9/h4-7,11H,8,16H2,1-3H3 |
InChI Key |
GGBWSQDXHVXUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(COC1N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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